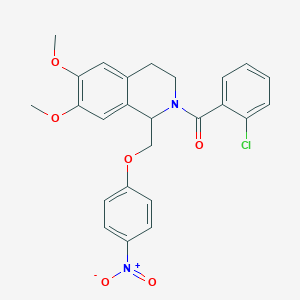

N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-3-氟-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis process for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is not available, there are general methods for synthesizing benzofuran derivatives. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the rearrangement of coumarins . These methods could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, the Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectrophotometer can be used to elucidate the chemical structure .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . The exact chemical reactions that “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” can undergo would depend on its specific structure .科学研究应用

影像固体肿瘤的 Sigma2 受体状态

Tu 等人(2007 年)进行的一项研究合成并评估了一系列含氟苯甲酰胺类似物,以确定其作为正电子发射断层扫描 (PET) 配体在固体肿瘤中成像 sigma-2 受体状态的潜力。这项研究突出了这些化合物(包括 N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-3-氟-4-甲氧基苯甲酰胺衍生物)在通过非侵入性成像技术诊断和监测肿瘤进展中的效用 (Tu 等人,2007 年)。

Sigma1 受体配体的开发

Maestrup 等人(2009 年)进行的另一项研究集中于螺环 sigma1 受体配体的合成,展示了苯并呋喃衍生物在为神经应用创建潜在 PET 放射性示踪剂方面的重要性。这些化合物(包括 N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-3-氟-4-甲氧基苯甲酰胺的变体)对 sigma 受体表现出高亲和力和选择性,突出了它们在脑成像和神经退行性疾病研究中的重要性 (Maestrup 等人,2009 年)。

抑制微管蛋白聚合的潜在抗肿瘤剂

Pieters 等人(1999 年)研究了二氢苯并呋喃木脂素和相关化合物,包括类似于 N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-3-氟-4-甲氧基苯甲酰胺的苯并呋喃衍生物,以了解它们的抗癌活性。这些化合物通过抑制微管蛋白聚合对白血病和乳腺癌细胞系表现出良好的活性,表明它们具有作为抗肿瘤剂的潜力 (Pieters 等人,1999 年)。

关于烯丙基苯并呋喃对雌激素受体亲和力的研究

Halabalaki 等人(2000 年)分离出新的烯丙基苯并呋喃,并评估了它们对雌激素受体的亲和力,展示了苯并呋喃衍生物在激素相关疾病中的潜在治疗应用。虽然不直接涉及 N-(2-(苯并呋喃-2-基)-2-甲氧基乙基)-3-氟-4-甲氧基苯甲酰胺,但这项研究强调了苯并呋喃化合物在药物化学和激素受体研究中的更广泛意义 (Halabalaki 等人,2000 年)。

作用机制

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of molecular targets involved in these biological processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These compounds may interact with their targets, leading to changes in cellular processes that result in their observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . Therefore, the effects of this compound’s action would likely be related to these activities.

安全和危害

未来方向

Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on synthesizing “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” and studying its biological activities and potential applications .

属性

IUPAC Name |

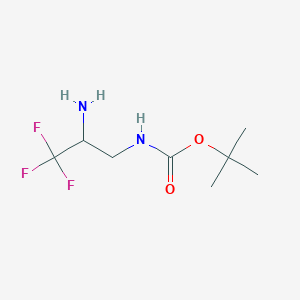

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIJHOBIXNHUPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)

![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2700014.png)

![3-((2E)-3-phenylprop-2-enyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-1,3,5-trihy droimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2700020.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)